Enzymatic IKKα Selectivity: SU1261 vs. SU1349 vs. SU1266 in Direct Head-to-Head Ki Determination
SU1261 achieves the highest IKKα potency among selective IKKα inhibitors tested in the same biochemical assay system. Against the closest series analog SU1349, SU1261 provides 1.6-fold higher IKKα affinity (Ki 10 nM vs. 16 nM) at the trade-off of reduced IKKβ selectivity (68-fold vs. >209-fold). Against the earlier non-selective analog SU1266, SU1261 offers 4.6-fold lower IKKα potency (Ki 10 nM vs. 2 nM) but critically avoids the IKKβ cross-inhibition (IKKβ Ki 680 nM vs. 77 nM) that renders SU1266 unsuitable for pathway-specific cellular studies [1]. Importantly, SU1261's IKKβ Ki of 680 nM exceeds the 500 nM threshold established by the authors as the minimum required to prevent canonical NF-κB perturbation in cells [1]. Compared with the older IKKα inhibitor BAY32-5915 (IKKα IC₅₀ = 60 nM, reported via a different assay format), SU1261 shows an approximately 6-fold greater potency by binding affinity [2].
| Evidence Dimension | IKKα and IKKβ binding affinity (Ki, nM); IKKα/IKKβ selectivity ratio |
|---|---|
| Target Compound Data | SU1261: IKKα Ki = 10 nM; IKKβ Ki = 680 nM; Selectivity ratio = 68 |
| Comparator Or Baseline | SU1349: IKKα Ki = 16 nM, IKKβ Ki = 3352 nM (ratio 210). SU1266: IKKα Ki = 2 nM, IKKβ Ki = 77 nM (ratio 38.5). BAY32-5915: IKKα IC₅₀ = 60 nM (IKKβ selectivity data not reported in primary literature). |
| Quantified Difference | SU1261 vs. SU1349: 1.6-fold higher IKKα affinity, 4.9-fold lower IKKβ selectivity. SU1261 vs. SU1266: 5-fold lower IKKα affinity, 8.8-fold higher IKKβ selectivity. SU1261 vs. BAY32-5915: ~6-fold greater IKKα potency by Ki vs. IC₅₀ (different assay format). |
| Conditions | Recombinant IKKα and IKKβ kinase domain enzymatic assay; Ki determined via ATP-competitive inhibition kinetics. Riley et al., Molecules, 2024 (Tables 2 and 3). |
Why This Matters
SU1261 occupies a uniquely balanced position in the IKKα inhibitor landscape—offering the lowest reported IKKα Ki among cellularly validated selective inhibitors—enabling researchers to achieve maximal target engagement at concentrations that remain sub-threshold for IKKβ-driven canonical pathway interference.
- [1] Riley C, Ammar U, Alsfouk A, et al. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules. 2024;29(15):3515. Tables 2 and 3. doi:10.3390/molecules29153515. View Source
- [2] Pletz N, Schön M, Ziegelbauer K, et al. Doxorubicin-induced activation of NF-κB in melanoma cells is abrogated by inhibition of IKKβ, but not by a novel IKKα inhibitor. Exp Dermatol. 2012;21(4):301-304. BAY32-5915 IKKα IC₅₀ = 60 nM. View Source
